
6-Bromo-4,8-dimethylquinolin-2(1H)-one
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Overview
Description
6-Bromo-4,8-dimethylquinolin-2(1H)-one is a brominated quinolinone derivative with methyl substituents at positions 4 and 8 of the aromatic quinoline scaffold. Quinolinones are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-Bromo-4,8-dimethylquinolin-2(1H)-one typically involves the bromination of 4,8-dimethylquinolin-2(1H)-one. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually require heating to facilitate the bromination process.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Bromo-4,8-dimethylquinolin-2(1H)-one can undergo oxidation reactions to form quinoline N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form 6-bromo-4,8-dimethylquinoline using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted quinoline derivatives. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, chloroform.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, acetonitrile.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 6-Bromo-4,8-dimethylquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
6-Bromo-4,8-dimethylquinolin-2(1H)-one is used as a building block in the synthesis of more complex quinoline derivatives
Biology:
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Medicine:
The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its derivatives are evaluated for their efficacy and safety in preclinical and clinical studies.
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Bromo-4,8-dimethylquinolin-2(1H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The following table summarizes key structural analogs and their substituent patterns:
Key Observations :
- Planarity vs.
- Halogen Effects: Bromine at C6 (target compound) vs. C8 (fluoro-bromo analog) influences electronic distribution and reactivity.
- Functional Group Diversity: Amino and pyridyl groups (e.g., in ) introduce hydrogen-bonding capabilities absent in the methyl-dominated target compound.
Physicochemical Properties
Spectroscopic Data :
- IR/NMR : Bromine and methyl groups in the target compound would produce distinct signals, such as C-Br stretches near 550–650 cm⁻¹ and methyl protons at δ ~2.5 ppm in ¹H NMR, aligning with trends in analogs .
Properties
CAS No. |
89446-45-7 |
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Molecular Formula |
C11H10BrNO |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
6-bromo-4,8-dimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-6-4-10(14)13-11-7(2)3-8(12)5-9(6)11/h3-5H,1-2H3,(H,13,14) |
InChI Key |
PSQCYNBBHLNTDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2C)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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